molecular formula C17H25ClN2O B1668020 1-Butyryl-4-cinnamylpiperazine CAS No. 17730-82-4

1-Butyryl-4-cinnamylpiperazine

Cat. No.: B1668020
CAS No.: 17730-82-4
M. Wt: 308.8 g/mol
InChI Key: HPGCBEMVWCCLIT-AAGWESIMSA-N
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Description

1-Butyryl-4-cinnamylpiperazine, also known as Bucinperazine or AP-237, is a narcotic analgesic drug . It was first synthesized in the late 1960s and has been used for the treatment of cancer-associated chronic pain in China for many years .


Synthesis Analysis

Bucinperazine was first synthesized and reported in Japan in the 1970s . It is one of the most potent compounds among a series of piperazine-amides . A methylated version of AP-237 (2-methyl AP-237) began to appear on the recreational drug market in 2019 .


Molecular Structure Analysis

The primary structural components of cinnamylpiperazines, such as this compound, are the piperazine core and a cinnamyl moiety . This is in contrast to fentanyl, which contains a piperidine core and a phenethyl moiety .


Chemical Reactions Analysis

The µ-Opioid receptor (MOR) activation potential for 2-methyl AP-237, AP-237, para-methyl AP-237, and AP-238 were studied using a βarr2 recruitment assay . Of the compounds tested, AP-238 was the most potent compound in the panel with an EC50 of 248 nM .


Physical And Chemical Properties Analysis

The chemical formula of this compound is C17H24N2O, and its molar mass is 272.392 g·mol−1 .

Scientific Research Applications

Analgesic Properties

1-Butyryl-4-cinnamylpiperazine, also known as AP-237, has been identified as a potent analgesic. Studies have shown that it is effective in various animal models, demonstrating better oral efficacy than reference agents such as morphine and pentazocine. Its analgesic properties are evident in rats and mice, and it has been tested through multiple routes of administration, including oral, subcutaneous, intraperitoneal, and intramuscular methods. Notably, AP-237 does not exhibit anti-inflammatory, antipyretic, or anticonvulsant activities but seems to possess some tranquilizing properties (Carrano et al., 1975).

Pharmacokinetics and Metabolism

The metabolic fate of this compound has been studied extensively. Research involving deuterium-labeled compounds has provided insights into its metabolism in both tolerant and non-tolerant rats. These studies reveal differences in the brain and liver levels of the drug and its metabolites, suggesting rapid metabolism due to hepatic enzyme induction in tolerant rats (Baba et al., 1978). Additionally, its urinary excretion in humans, determined using stable isotopes and gas chromatography-mass spectrometry, aids in understanding its elimination kinetics (Baba et al., 1978).

Research on Drug Derivatives

Efforts have been made to synthesize derivatives of this compound for potential anticancer applications. For example, Z - 1-benzhydryl-4-cinnamylpiperazines have been synthesized and evaluated for their anticancer properties against human cervical cancer and murine microglial cell lines. Some derivatives exhibited moderate to good anticancer activity, suggesting their potential as lead molecules for further development (Shivaprakash et al., 2014).

Biodistribution Studies

This compound has also been the subject of biodistribution studies, particularly in the context of Chagas disease treatment. A fluorescent tracer based on this compound was developed to evaluate its in vivo biodistribution. The tracer's performance in these studies implies its potential in establishing future administration routes and regimens for treating Chagasdisease (Rodríguez et al., 2017).

Additional Pharmacological Research

Further research has been conducted on this compound, examining its properties and applications in various pharmacological areas. For instance, its potential as a CCR1 antagonist for treating inflammatory diseases has been explored, showcasing its diverse therapeutic applications beyond analgesia (Norman, 2006).

Toxicology Studies

Toxicological evaluations of this compound and its derivatives have been performed to assess their safety profile. Acute toxicity studies in Swiss Albino mice have indicated low toxicity at high doses, suggesting potential for therapeutic use with minimal adverse effects (Reddy et al., 2015).

Synthesis and Analytical Techniques

In the realm of chemical synthesis, methods have been developed for qualitative and quantitative analysis of this compound and its derivatives, aiding in the monitoring of its synthesis process. These techniques are crucial for ensuring the purity and efficacy of the synthesized compounds (Sarycheva & Vedernikova, 1999).

Mechanism of Action

Target of Action

1-Butyryl-4-cinnamylpiperazine, also known as Bucinnazine , is a synthetic opioid that primarily targets the μ-opioid receptor . The μ-opioid receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids, including analgesia and euphoria.

Mode of Action

Bucinnazine binds primarily to the μ-opioid receptor, triggering a series of intracellular events . This binding activates the receptor, leading to the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release .

Biochemical Pathways

Upon activation of the μ-opioid receptor, Bucinnazine affects several biochemical pathways. It primarily influences the opioidergic pathway, leading to analgesic effects. It may also impact other pathways involving dopamine, serotonin, and norepinephrine neurotransmission , potentially contributing to its overall pharmacological profile.

Pharmacokinetics

The compound’s bioavailability, half-life, and clearance rate would be crucial factors determining its pharmacokinetic profile .

Result of Action

The activation of the μ-opioid receptor by Bucinnazine leads to analgesic effects, making it potentially useful for pain management . It’s important to note that the activation potential of bucinnazine at the μ-opioid receptor is lower than that of fentanyl and other novel synthetic opioids .

Future Directions

The recent scheduling actions of fentanyl-related substances in both the United States and China have sparked the emergence and proliferation of other generations of “legal” opioids that are structurally distinct from fentanyl, including the recently emerged class of cinnamylpiperazines . The future direction of this emerging chemical class is unknown .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-Butyryl-4-cinnamylpiperazine can be achieved through a multi-step reaction pathway involving the use of various reagents and catalysts.", "Starting Materials": [ "4-cinnamylpiperazine", "Butyryl chloride", "Triethylamine", "Sodium bicarbonate", "Methanol", "Chloroform", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: 4-cinnamylpiperazine is reacted with butyryl chloride in the presence of triethylamine to form 1-Butyryl-4-cinnamylpiperazine.", "Step 2: The crude product is then treated with a solution of sodium bicarbonate in methanol to remove any unreacted starting materials and byproducts.", "Step 3: The resulting mixture is then filtered and the filtrate is washed with water and dried over anhydrous sodium sulfate.", "Step 4: The product is then purified by column chromatography using chloroform as the eluent.", "Step 5: The purified product is then treated with hydrochloric acid to form the hydrochloride salt of 1-Butyryl-4-cinnamylpiperazine.", "Step 6: The hydrochloride salt is then neutralized with a solution of sodium hydroxide to obtain the final product, 1-Butyryl-4-cinnamylpiperazine." ] }

17730-82-4

Molecular Formula

C17H25ClN2O

Molecular Weight

308.8 g/mol

IUPAC Name

1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one;hydrochloride

InChI

InChI=1S/C17H24N2O.ClH/c1-2-7-17(20)19-14-12-18(13-15-19)11-6-10-16-8-4-3-5-9-16;/h3-6,8-10H,2,7,11-15H2,1H3;1H/b10-6+;

InChI Key

HPGCBEMVWCCLIT-AAGWESIMSA-N

Isomeric SMILES

CCCC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2.Cl

SMILES

CCCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2.Cl

Canonical SMILES

CCCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

17719-89-0 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-(1-oxobutyl)-4-(3-phenyl-2-propenyl)piperazine hydrochloride
1-N-butyryl-4-cinnamylpiperazine
1-N-butyryl-4-cinnamylpiperazine hydrochloride
AP 237
AP-237
BUCINNAZINE HYDROCHLORIDE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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